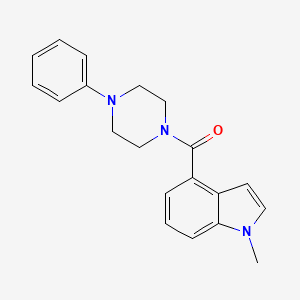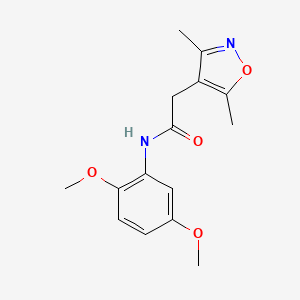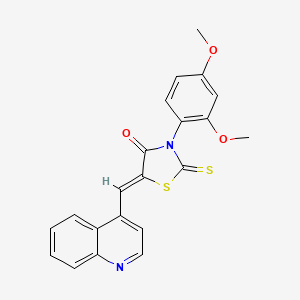
4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexyl group, a tetramethylpiperidinyl group, and a benzene sulfonamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of Tetramethylpiperidine: This can be achieved through the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction.
Sulfonamide Formation: The tetramethylpiperidine derivative is then reacted with benzene sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Cyclohexyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The tetramethylpiperidinyl group can be oxidized to form hydroxylamines or nitroxides.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxone or other oxidizing agents can be used to oxidize the tetramethylpiperidinyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the sulfonamide group.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Formation of nitroxides or hydroxylamines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a stabilizer for biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized as a stabilizer in polymers and other materials to enhance their durability and performance.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The tetramethylpiperidinyl group can act as a radical scavenger, capturing free radicals and preventing oxidative damage . The sulfonamide group can interact with specific enzymes, inhibiting their activity and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A well-known nitroxide radical used in oxidation reactions and as a spin label in biochemical studies.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide derivative with similar applications in oxidation and stabilization.
Uniqueness
4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is unique due to its combination of a cyclohexyl group, a tetramethylpiperidinyl group, and a benzene sulfonamide group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C21H34N2O2S |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H34N2O2S/c1-20(2)14-18(15-21(3,4)23-20)22-26(24,25)19-12-10-17(11-13-19)16-8-6-5-7-9-16/h10-13,16,18,22-23H,5-9,14-15H2,1-4H3 |
InChI Key |
IHFVBIUHMPNMGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide](/img/structure/B12187869.png)

![4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B12187875.png)
![1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole](/img/structure/B12187878.png)

methanone](/img/structure/B12187880.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12187885.png)


![propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B12187913.png)

![methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12187924.png)
![N-benzyl-2-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethoxy]benzamide](/img/structure/B12187932.png)
